Chloro Cephalexin
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Overview
Description
Chloro Cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. The addition of a chlorine atom to cephalexin enhances its properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Cephalexin involves the chlorination of cephalexin. One common method is the reaction of cephalexin with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent degradation of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Chloro Cephalexin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of sulfoxides and sulfones.
Reduction: Reaction with reducing agents such as sodium borohydride (NaBH₄) can reduce the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated cephalexin.
Substitution: Azido cephalexin.
Scientific Research Applications
Chloro Cephalexin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on β-lactam antibiotics.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics with improved efficacy and stability.
Mechanism of Action
Chloro Cephalexin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cefaclor: Another first-generation cephalosporin with a similar mechanism of action.
Cefadroxil: A cephalosporin antibiotic with a longer half-life compared to cephalexin.
Uniqueness
Chloro Cephalexin is unique due to the presence of the chlorine atom, which enhances its antibacterial activity and stability. This modification allows it to be effective against certain resistant bacterial strains, making it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C16H16ClN3O4S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-chlorophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O4S/c1-7-6-25-15-11(14(22)20(15)12(7)16(23)24)19-13(21)10(18)8-2-4-9(17)5-3-8/h2-5,10-11,15H,6,18H2,1H3,(H,19,21)(H,23,24)/t10-,11-,15-/m1/s1 |
InChI Key |
YNKFNGGEWIKLLN-UEKVPHQBSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |
Origin of Product |
United States |
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